molecular formula C23H29FN2O4 B12189774 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

Cat. No.: B12189774
M. Wt: 416.5 g/mol
InChI Key: UIGPRCYQBKHNTG-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepin ring, a fluorophenoxy group, and an aminoacetamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with an appropriate electrophile.

    Attachment of the Aminoacetamide Moiety: This step involves the reaction of an amine with an acylating agent to form the aminoacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the aminoacetamide moiety, potentially forming amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin ring and fluorophenoxy group may facilitate binding to these targets, while the aminoacetamide moiety could be involved in subsequent biochemical reactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is unique due to its combination of a benzodioxepin ring, a fluorophenoxy group, and an aminoacetamide moiety

Properties

Molecular Formula

C23H29FN2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-[2-(2-fluorophenoxy)ethylamino]acetamide

InChI

InChI=1S/C23H29FN2O4/c1-16(2)23(17-8-9-20-21(14-17)29-12-5-11-28-20)26-22(27)15-25-10-13-30-19-7-4-3-6-18(19)24/h3-4,6-9,14,16,23,25H,5,10-13,15H2,1-2H3,(H,26,27)

InChI Key

UIGPRCYQBKHNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CNCCOC3=CC=CC=C3F

Origin of Product

United States

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